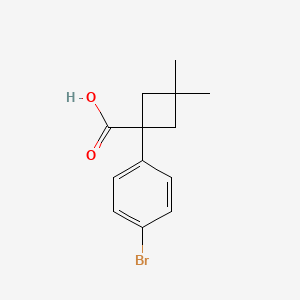

1-(4-Bromphenyl)-3,3-dimethylcyclobutan-1-carbonsäure

Übersicht

Beschreibung

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, also known as 4-bromo-3,3-dimethylcyclobutane-1-carboxylic acid (4-BDCB), is an organic acid with a wide range of applications in the scientific research and pharmaceutical industries. 4-BDCB is an important intermediate in the synthesis of various compounds and is used as a starting material for the synthesis of various drugs. It is also used as a reagent in the synthesis of polymers and polysaccharides. 4-BDCB is a versatile compound, with a wide range of biological and physiological effects.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including metabolic pathways, signal transduction pathways, and cell cycle regulation .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-BDCB in laboratory experiments is its versatility. It can be used in a wide range of experiments, from the synthesis of various drugs to the synthesis of polymers and polysaccharides. 4-BDCB is also relatively easy to synthesize and can be purified by column chromatography. The main limitation of using 4-BDCB in laboratory experiments is its toxicity. 4-BDCB is toxic and should be handled with care.

Zukünftige Richtungen

There are many potential future directions for the use of 4-BDCB in scientific research. It could be used in the synthesis of new drugs and polymers, as well as in the development of new therapies for various diseases. Additionally, 4-BDCB could be used to study the mechanism of action of various drugs, and to develop new methods of drug delivery. Finally, 4-BDCB could be used to study the biochemical and physiological effects of various compounds, and to develop new strategies for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Entwicklung von antimikrobiellen Wirkstoffen

Die strukturellen Analoga von 1-(4-Bromphenyl)-3,3-dimethylcyclobutan-1-carbonsäure wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Diese Verbindungen haben vielversprechende Aktivität gegen bakterielle (grampositive und gramnegative) und Pilzarten gezeigt. Die molekularen Strukturen der Derivate wurden durch spektroanalytische Daten bestätigt, und ihre in-vitro-antimikrobielle Aktivität wurde mit der turbidimetrischen Methode bewertet .

Antitumoraktivität

Derivate dieser Verbindung wurden synthetisiert und auf ihre Antitumoraktivität, insbesondere gegen östrogenrezeptor-positive humane Brustadenokarzinom-Zellinien (MCF7), untersucht. Der Sulforhodamine B (SRB)-Assay wurde verwendet, um die antiproliferativen Wirkungen zu beurteilen, und bestimmte Derivate zeigten eine signifikante Aktivität, was auf ein Potenzial für die Behandlung von Brustkrebs hindeutet .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden durchgeführt, um den Bindungsmodus von aktiven Verbindungen innerhalb der Bindungstasche des Zielrezeptors zu verstehen. Dies ist entscheidend für das rationale Wirkstoffdesign, da es die Affinität und Aktivität von Wirkstoffkandidaten vorhersagen hilft. Die Studien mit Derivaten von this compound haben gute Docking-Scores gezeigt, was ihr Potenzial als Leitverbindungen für die weitere Wirkstoffentwicklung unterstreicht .

Neuroprotektive Forschung

Die Forschung zu den neuroprotektiven Potenzialen von Derivaten dieser Verbindung wurde begonnen. Die Studien konzentrieren sich auf das Enzym Acetylcholinesterase (AchE), das für die Nervenimpulsübertragung entscheidend ist. Die Aktivität von AchE und ihre Assoziation mit Verhaltensparametern in Organismen werden untersucht, was zur Entwicklung von Behandlungen für neurodegenerative Erkrankungen führen könnte .

Analyse von Biomarkern für oxidativen Stress

Die Derivate der Verbindung werden auf ihre Rolle in der Analyse von Biomarkern für oxidativen Stress untersucht. Oxidativer Stress ist mit verschiedenen Krankheiten verbunden, und die Messung von Malondialdehyd (MDA)-Spiegeln ist eine gängige Methode zur Beurteilung von Zellschäden. Die Forschung mit diesen Derivaten könnte unser Verständnis von oxidativen Schäden und ihren Auswirkungen auf die Gesundheit verbessern .

Pharmakologische Profilerstellung

Die vielfältigen biologischen Aktivitäten der Derivate der Verbindung, wie z. B. entzündungshemmende, Antidepressiva, Antikonvulsiva, antioxidative und Antitumoraktivitäten, werden profiliert. Diese pharmakologische Profilerstellung hilft bei der Identifizierung neuer therapeutischer Anwendungen und potenzieller Wirkstoffkandidaten für verschiedene Krankheiten .

Biochemische Analyse

Biochemical Properties

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins involved in oxidative stress responses, influencing cellular redox states and contributing to oxidative damage .

Cellular Effects

The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, leading to impaired nerve impulse transmission and behavioral changes in animal models . Furthermore, the compound’s impact on oxidative stress can result in cellular damage, affecting lipid peroxidation, DNA, and protein modifications .

Molecular Mechanism

At the molecular level, 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition can disrupt normal neurotransmission and cause neurotoxic effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and neurotoxic effects .

Dosage Effects in Animal Models

The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and behavior. At higher doses, it can induce significant neurotoxic effects, including impaired nerve impulse transmission, behavioral changes, and oxidative damage . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage considerations in research .

Metabolic Pathways

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and effects on cellular function. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to oxidative stress and cellular damage . Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid within cells and tissues are critical for understanding its effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The compound’s accumulation in specific tissues or organs can also affect its overall impact on the organism .

Subcellular Localization

The subcellular localization of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJUSPIAMPIRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

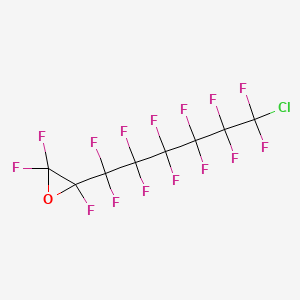

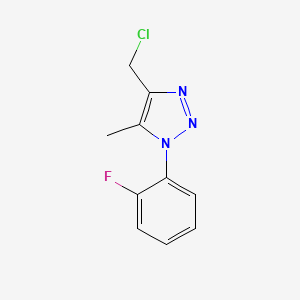

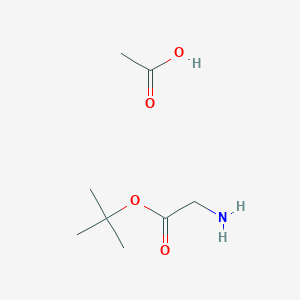

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)

![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)

![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)